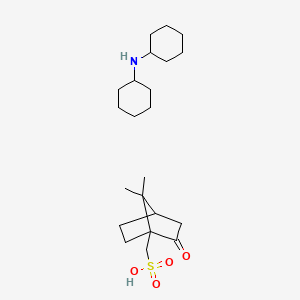
N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid: is a compound that combines two distinct chemical entities: N-cyclohexylcyclohexanamine and (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine typically involves the reaction of cyclohexylamine with cyclohexanone under acidic or basic conditions to form the desired amine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
For (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid, the synthesis involves the reaction of 7,7-dimethyl-2-oxonorbornane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Both components of the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The structural features of the compound make it a valuable tool for probing biological systems[4][4].
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Dicyclohexylamine: Similar in structure but lacks the sulfonic acid group.
Cyclohexylamine: A simpler amine without the cyclohexyl substitution.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the complex bicyclic structure.
Uniqueness
The uniqueness of N-cyclohexylcyclohexanamine; (7,7-dimethyl-2-oxo-norbornan-1-yl)methanesulfonic acid lies in its combination of structural features.
特性
CAS番号 |
6948-39-6 |
|---|---|
分子式 |
C22H39NO4S |
分子量 |
413.6 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C12H23N.C10H16O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h11-13H,1-10H2;7H,3-6H2,1-2H3,(H,12,13,14) |
InChIキー |
AVXJIEYQJHLAGP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


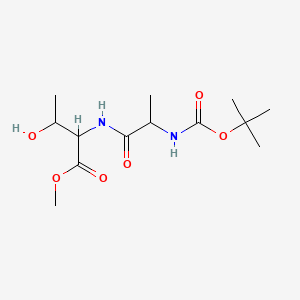
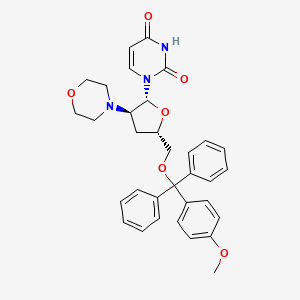

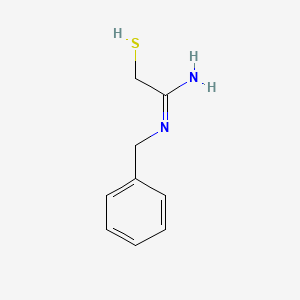


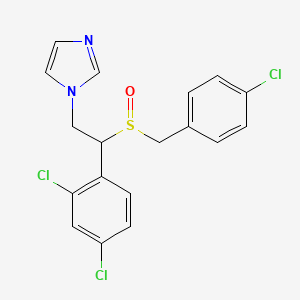
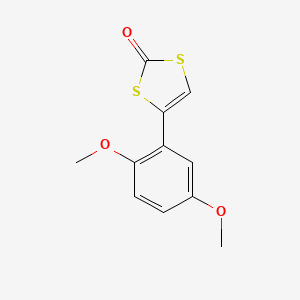

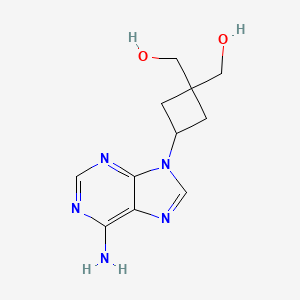
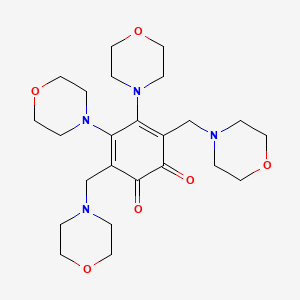
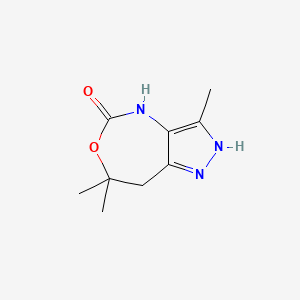
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
